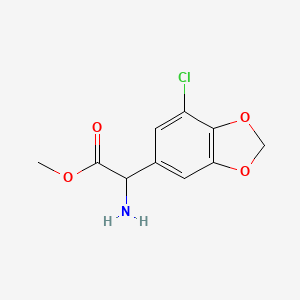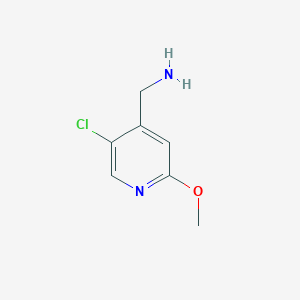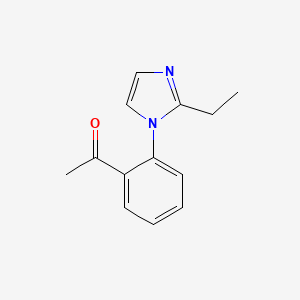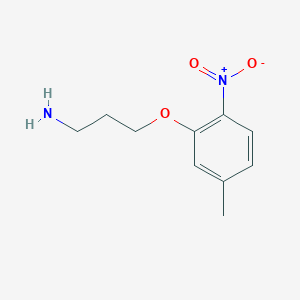
1-(Tert-butyl) 3-(1,3-dioxoisoindolin-2-YL) 3-methylpyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an isoindoline moiety, and tert-butyl and methyl groups
Preparation Methods
The synthesis of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the isoindoline moiety. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isoindoline Moiety: This can be achieved through various methods, such as the reaction of the pyrrolidine intermediate with isoindoline derivatives.
Addition of tert-Butyl and Methyl Groups: These groups are introduced through alkylation reactions using tert-butyl and methyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound has a similar isoindoline moiety but differs in the structure of the pyrrolidine ring and the presence of the propanamide group.
tert-Butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate: This compound also contains the isoindoline moiety but has a different functional group attached to it.
Properties
Molecular Formula |
C19H22N2O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) 3-methylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-18(2,3)26-17(25)20-10-9-19(4,11-20)16(24)27-21-14(22)12-7-5-6-8-13(12)15(21)23/h5-8H,9-11H2,1-4H3 |
InChI Key |
HZMGGEZXRCEHCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)



![(R)-1-(Imidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B13537276.png)
![2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13537279.png)

